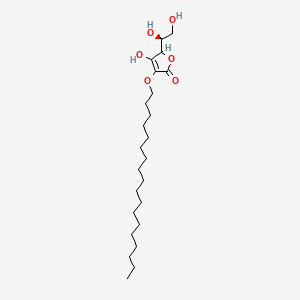![molecular formula C25H28N6O2 B10781262 3-butyl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic acid](/img/structure/B10781262.png)
3-butyl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ICX5608973 es un compuesto químico que ha despertado un interés significativo en varios campos científicos debido a sus propiedades únicas y aplicaciones potenciales. Este compuesto es conocido por su estabilidad y reactividad, lo que lo convierte en un tema valioso de estudio tanto en la investigación académica como industrial.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de ICX5608973 generalmente implica una serie de reacciones químicas bien definidas. Un método común incluye el uso de copolímeros de bloque que contienen metacrilato, que permiten la introducción selectiva de segmentos de grupos funcionales. El proceso a menudo involucra una reacción de hidroaminación cuantitativa y sin catalizador, que ha demostrado ser exitosa para la posmodificación de polímeros que contienen aminas .
Métodos de Producción Industrial
En un entorno industrial, la producción de ICX5608973 puede implicar técnicas de polimerización a gran escala. Estos métodos aseguran la producción eficiente y constante del compuesto, lo cual es crucial para su aplicación en varios campos. El uso de técnicas espectroscópicas avanzadas, como la espectroscopia infrarroja y la resonancia magnética nuclear, ayuda a monitorear el éxito de la síntesis y garantizar la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
ICX5608973 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la pérdida de electrones y un aumento en el estado de oxidación.
Reducción: Esta reacción implica la ganancia de electrones y una disminución en el estado de oxidación.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y Condiciones Comunes
Las reacciones que involucran ICX5608973 a menudo requieren reactivos y condiciones específicas. Por ejemplo, las reacciones de oxidación pueden utilizar agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno. Las reacciones de reducción pueden involucrar agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio. Las reacciones de sustitución generalmente requieren catalizadores y solventes específicos para proceder de manera eficiente.
Productos Principales Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados de ICX5608973, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto.
Aplicaciones Científicas De Investigación
ICX5608973 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas y polímeros complejos.
Biología: El compuesto se estudia por su actividad biológica potencial e interacciones con biomoléculas.
Medicina: Se explora ICX5608973 por sus posibles aplicaciones terapéuticas, incluida la administración de fármacos y la terapia dirigida.
Mecanismo De Acción
El mecanismo de acción de ICX5608973 involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores particulares, modulando así su actividad. Esta interacción puede conducir a varias respuestas biológicas, dependiendo del objetivo y la vía específicos involucrados.
Comparación Con Compuestos Similares
ICX5608973 se puede comparar con otros compuestos similares para resaltar su singularidad. Algunos compuestos similares incluyen:
ICX5608974: Conocido por su reactividad y estabilidad ligeramente diferentes.
ICX5608975: Exhibe una actividad biológica distinta en comparación con ICX5608973.
ICX5608976: Utilizado en diferentes aplicaciones industriales debido a sus propiedades únicas.
Propiedades
Fórmula molecular |
C25H28N6O2 |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
3-butyl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C25H28N6O2/c1-3-5-10-21-23(25(32)33)22(31(28-21)15-4-2)16-17-11-13-18(14-12-17)19-8-6-7-9-20(19)24-26-29-30-27-24/h6-9,11-14H,3-5,10,15-16H2,1-2H3,(H,32,33)(H,26,27,29,30) |
Clave InChI |
QCIJGFAGJSSBLV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NN(C(=C1C(=O)O)CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


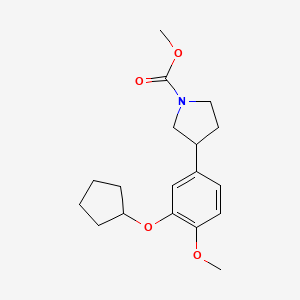
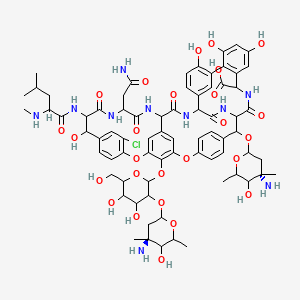
![(5R,8S,11R,12R,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-8-[(4-hydroxyphenyl)methyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B10781191.png)


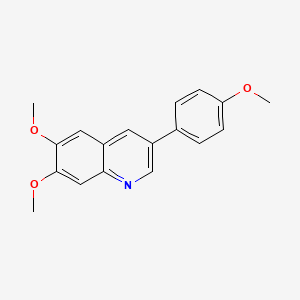
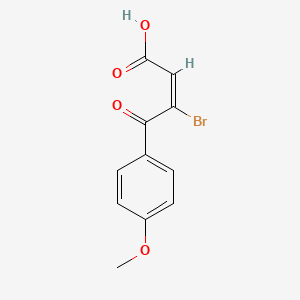
![Methoxymethyl 6-(2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B10781227.png)
![2-[[7-(Benzylamino)-3-methylimidazo[4,5-b]pyridin-5-yl]amino]ethanol](/img/structure/B10781239.png)
![(E)-3-(4-chlorophenyl)-N-[3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]prop-2-enamide](/img/structure/B10781243.png)
![5-[[1-[[1-[(1-Carboxy-2-hydroxyethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxo-2-(3,7,11-trimethyldodeca-2,6,10-trienoylamino)pentanoic acid](/img/structure/B10781251.png)
![3-[[3-Amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10781253.png)

